molecular formula C20H19NO4 B2366798 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one CAS No. 887218-00-0

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one

Cat. No.: B2366798
CAS No.: 887218-00-0
M. Wt: 337.375
InChI Key: KWHLYUUHTKVQIQ-UHFFFAOYSA-N
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Description

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a synthetic coumarin derivative characterized by a hydroxy group at position 7, a phenyl group at position 3, and a morpholin-4-ylmethyl substituent at position 8 on the chromen-2-one scaffold. Its molecular weight is approximately 379.4 g/mol (calculated based on the formula C₂₁H₂₁NO₄) .

Properties

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18-7-6-15-12-16(14-4-2-1-3-5-14)20(23)25-19(15)17(18)13-21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHLYUUHTKVQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-2-one, morpholine, and benzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 7-hydroxychromen-2-one with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 3-phenyl-7-hydroxychromen-2-one.

    Morpholin-4-ylmethylation: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to introduce the morpholin-4-ylmethyl group at the 8th position, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group at the 7th position can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: :

Biological Activity

7-Hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one is a synthetic compound belonging to the class of flavonoid derivatives known as chromenones. Its molecular formula is C19H21N1O4, and it features a unique structure that includes a hydroxy group at position 7, a morpholin-4-ylmethyl group at position 8, and a phenyl group at position 3 of the chromen-2-one scaffold. This structural arrangement is believed to enhance its biological activity, particularly in terms of antioxidant properties and potential therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 7-hydroxychromen-2-one, morpholine, and benzaldehyde.
  • Formation of Intermediate : Reacting 7-hydroxychromen-2-one with benzaldehyde in the presence of a base (e.g., sodium hydroxide) forms an intermediate compound.
  • Morpholin-4-ylmethylation : The intermediate is then reacted with morpholine using a catalyst (e.g., para-toluenesulfonic acid) to yield the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Antioxidant Properties

The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. This property is particularly important in preventing cellular damage caused by reactive oxygen species (ROS) .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potential cytotoxic effects. For instance, its efficacy was assessed in breast cancer cell lines, where it exhibited IC50 values indicative of its ability to inhibit cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Features
7-Hydroxyflavone StructureLacks morpholine group; known for antioxidant properties
7-Hydroxycoumarin StructureSimilar core structure; used in anticoagulants
7-Hydroxychromone StructureExhibits similar biological activities; lacks phenyl substitution

The distinct morpholin-4-yldimethyl group at position 8 enhances solubility and bioavailability compared to other flavonoids, potentially increasing therapeutic efficacy while reducing side effects associated with traditional flavonoids .

Study on Antioxidant Activity

A study published in Molecules evaluated the antioxidant capacity of various flavonoid derivatives, including this compound. The results indicated that this compound showed significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .

Evaluation in Cancer Research

In another study focusing on cancer therapeutics, this compound was tested against MCF-7 breast cancer cells. It demonstrated an IC50 value of approximately 10 µM, indicating its potential as a chemotherapeutic agent . Further investigations are warranted to elucidate its mechanisms of action and efficacy in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-2-one can be contextualized by comparing it to related coumarin and chromenone derivatives. Below is a detailed analysis:

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
This compound 7-OH, 3-Ph, 8-morpholin-4-ylmethyl ~379.4 Enhanced solubility, aromatic binding
Neobavaisoflavone (C₂₀H₁₈O₄) 7-OH, 3-(4-OH-3-prenylphenyl), 4-keto 322.4 Natural flavonoid, Aβ42 interactions
7-Methoxy-8-methyl-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OMe, 8-Me, 3-pyrazolyl, 2-CF₃ ~418.4 Electron-withdrawing CF₃, pyrazole moiety
7-Hydroxy-3-(4-propylphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one 7-OH, 3-propylphenoxy, 8-morpholinylmethyl, 2-CF₃ 463.4 Dual polar (morpholine) and lipophilic (CF₃) groups
3-(4-Chloro-3-methylphenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one 7-OH, 3-(Cl,Me-phenoxy), 8-morpholinylmethyl, 2-CF₃ 469.8 Halogenated substituent, increased MW

Key Findings

Substituent Effects on Solubility and Binding: The morpholin-4-ylmethyl group at position 8 in the target compound and its analogs (e.g., ) introduces polarity, enhancing aqueous solubility compared to prenylated natural flavonoids like neobavaisoflavone . The phenyl group at position 3 in the target compound contrasts with the propylphenoxy or halogenated phenoxy groups in analogs (e.g., ), which may alter binding affinity to hydrophobic pockets in biological targets.

Electron-Withdrawing Groups :

  • Compounds with trifluoromethyl (CF₃) at position 2 (e.g., ) exhibit increased metabolic stability due to the electron-withdrawing nature of CF₃, a feature absent in the target compound.

Biological Activity Insights :

  • Neobavaisoflavone’s interaction with Aβ42 (a peptide implicated in Alzheimer’s disease) was studied via molecular docking , suggesting that substituents like prenyl groups may influence amyloid-binding. The target compound’s morpholine group could similarly modulate interactions with polar residues in proteins.
  • Halogenated derivatives (e.g., ) may exhibit enhanced bioactivity due to improved membrane permeability from chlorine’s lipophilicity.

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